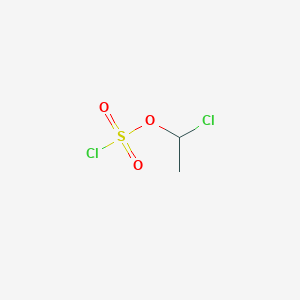
1-Chloroethyl sulfochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:
ClSO3H+ClCH2CH2OH→ClCH2CH2OSO2Cl+H2O
Industrial Production Methods
Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.
Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation: Can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Sulfuric acid and 1-chloroethanol.
Substitution: Corresponding sulfonate esters or amides.
Oxidation: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl sulfochloridate, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloroethyl sulfochloridate, can be compared with other similar compounds such as:
Chlorosulfonic acid: Similar in reactivity but lacks the ester group.
Sulfuryl chloride: Similar in terms of chlorination but differs in its reactivity and applications.
Sulfuric acid esters: Similar in structure but vary in the alkyl or aryl groups attached to the ester.
This compound, is unique due to its combination of chlorosulfonic acid and ester functionalities, making it highly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
90906-61-9 |
|---|---|
Molekularformel |
C2H4Cl2O3S |
Molekulargewicht |
179.02 g/mol |
IUPAC-Name |
1-chloro-1-chlorosulfonyloxyethane |
InChI |
InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |
InChI-Schlüssel |
SMUHJMMCLGTTSJ-UHFFFAOYSA-N |
SMILES |
CC(OS(=O)(=O)Cl)Cl |
Kanonische SMILES |
CC(OS(=O)(=O)Cl)Cl |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















